

Application Notes and Protocols for TC AC 28 in Mouse Models

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Compound of Interest

Compound Name: TC AC 28

Cat. No.: B611240

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Introduction

TC AC 28 is a potent and selective small molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, with a high affinity for the second bromodomain (BD2) of BRD2. As epigenetic readers, BET proteins play a critical role in the transcriptional regulation of key oncogenes, most notably c-Myc. By competitively binding to the acetyl-lysine binding pockets of bromodomains, BET inhibitors like **TC AC 28** can displace these proteins from chromatin, leading to the suppression of target gene expression and subsequent anti-proliferative effects in various cancer models.

These application notes provide a comprehensive overview of the recommended dosage and administration of BET bromodomain inhibitors in mouse models, using the well-characterized compound (+)-JQ1 as a foundational reference due to the current lack of specific in vivo data for **TC AC 28**. The provided protocols and data are intended to serve as a starting point for designing and conducting preclinical in vivo studies with **TC AC 28**. It is crucial to note that optimization of dosing, formulation, and administration route for **TC AC 28** in specific mouse models is essential and should be determined empirically.

Data Presentation: Dosage and Administration of a Representative BET Inhibitor ((+)-JQ1)

The following tables summarize quantitative data for the widely studied BET inhibitor, (+)-JQ1, which can be used as a reference for initiating in vivo studies with **TC AC 28**.

Table 1: Recommended Dosage of (+)-JQ1 in Mouse Models

Parameter	Recommended Range	Notes
Dosage	25 - 50 mg/kg	Dose-dependent effects on tumor growth and target gene expression have been observed. The optimal dose for TC AC 28 may vary.
Frequency	Daily	Continuous daily administration is common for maintaining therapeutic concentrations.
Route of Administration	Intraperitoneal (IP) Injection	IP injection is the most commonly reported route for (+)-JQ1, offering good bioavailability.

Table 2: Formulation of (+)-JQ1 for In Vivo Studies

Component	Concentration/Solvent	Purpose
(+)-JQ1	5 - 10 mg/mL	Active Pharmaceutical Ingredient.
Vehicle	10% (w/v) Hydroxypropyl- β -cyclodextrin (HPBCD) in sterile water or PBS	Solubilizing agent to improve the aqueous solubility of the compound.
Alternative Vehicle	5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline	A common co-solvent system for poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a BET Inhibitor Formulation for Intraperitoneal Injection

This protocol describes the preparation of a formulation suitable for intraperitoneal injection in mice, based on common practices for BET inhibitors like (+)-JQ1.

Materials:

- **TC AC 28** (or other BET inhibitor) powder
- Hydroxypropyl- β -cyclodextrin (HPBCD)
- Sterile Phosphate-Buffered Saline (PBS) or sterile water
- Sterile 1.5 mL or 2 mL microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile filters (0.22 μ m)
- Sterile syringes and needles

Procedure:

- Prepare the Vehicle:
 - Prepare a 10% (w/v) solution of HPBCD in sterile PBS or water. For example, dissolve 1 g of HPBCD in a final volume of 10 mL of sterile PBS.
 - Warm the solution slightly (to ~37°C) and vortex until the HPBCD is completely dissolved.
- Prepare the BET Inhibitor Stock Solution:
 - Weigh the required amount of **TC AC 28** powder in a sterile microcentrifuge tube.
 - Add the 10% HPBCD vehicle to the powder to achieve the desired final concentration (e.g., 5 mg/mL).
 - Vortex the solution vigorously for 5-10 minutes to aid dissolution.
 - If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.
- Sterilization:
 - Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile tube.
- Storage:
 - The prepared formulation should be made fresh for each set of injections. If short-term storage is necessary, store at 4°C, protected from light, for no longer than 24 hours.

Protocol 2: Intraperitoneal (IP) Administration in a Mouse Model

This protocol outlines the standard procedure for administering a formulated compound via intraperitoneal injection in mice.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Prepared and sterile-filtered **TC AC 28** formulation
- Mouse of the appropriate strain and age for the study

- Sterile insulin syringes or 1 mL syringes with a 25-27 gauge needle
- 70% ethanol wipes
- Animal balance

Procedure:

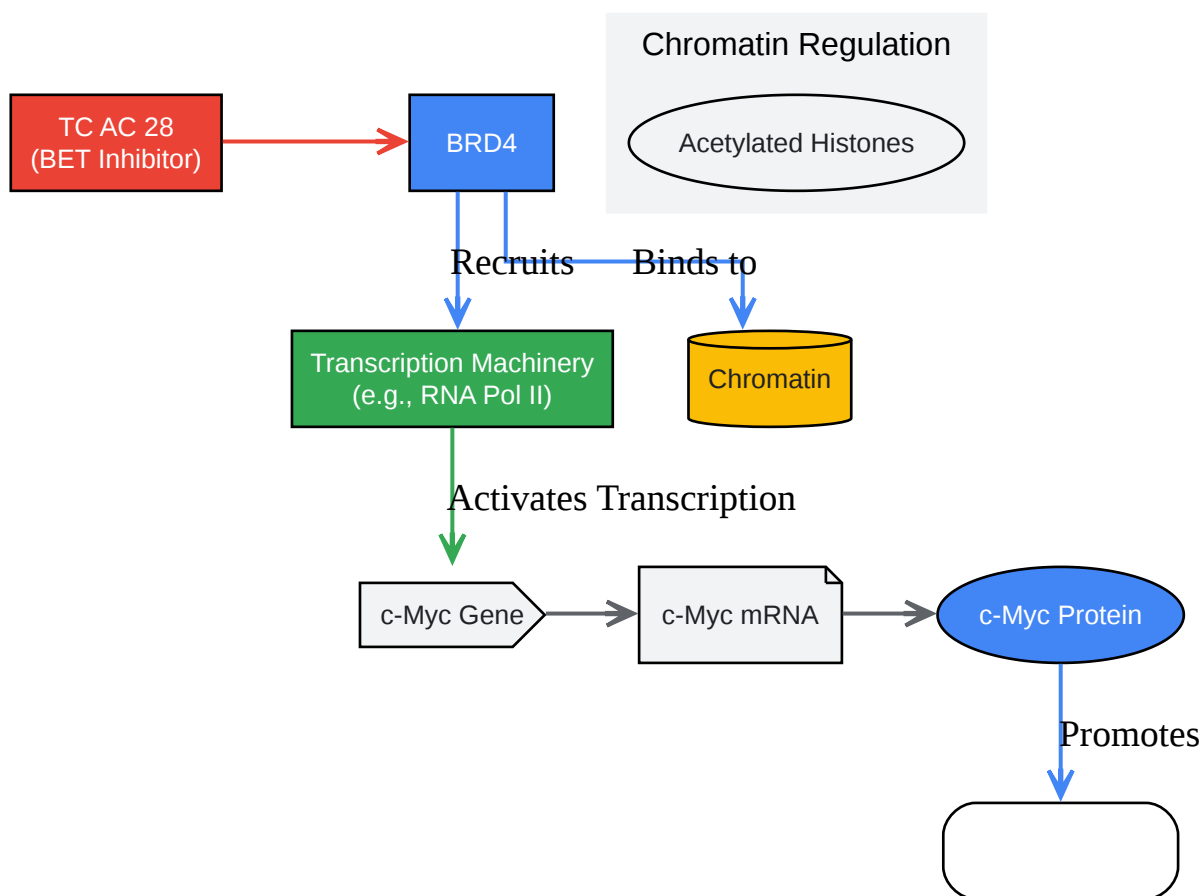
- Animal Preparation and Dosing Calculation:
 - Weigh the mouse accurately on the day of treatment.
 - Calculate the required injection volume based on the mouse's body weight and the desired dose. For a 25 mg/kg dose of a 5 mg/mL formulation, the injection volume is 5 μ L per gram of body weight (e.g., a 20 g mouse would receive 100 μ L).
- Restraint:
 - Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
 - Tilt the mouse to a slightly head-down position. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
- Injection Site Identification and Preparation:
 - The injection site is in the lower right or left abdominal quadrant.^{[1][2][3]} Alternating sides for daily injections is recommended to minimize irritation.^[1]
 - Wipe the injection site with a 70% ethanol wipe.
- Injection:
 - Insert the needle, with the bevel facing up, at a 15-20 degree angle into the peritoneal cavity.^[2]
 - Gently aspirate by pulling back the plunger slightly to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and

re-inject at a different site with a fresh needle.

- Slowly inject the calculated volume of the **TC AC 28** formulation.
- Withdraw the needle smoothly.
- Post-Injection Monitoring:
 - Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or bleeding at the injection site.
 - Continue to monitor the animal's health and tumor growth as per the experimental plan.

Mandatory Visualizations

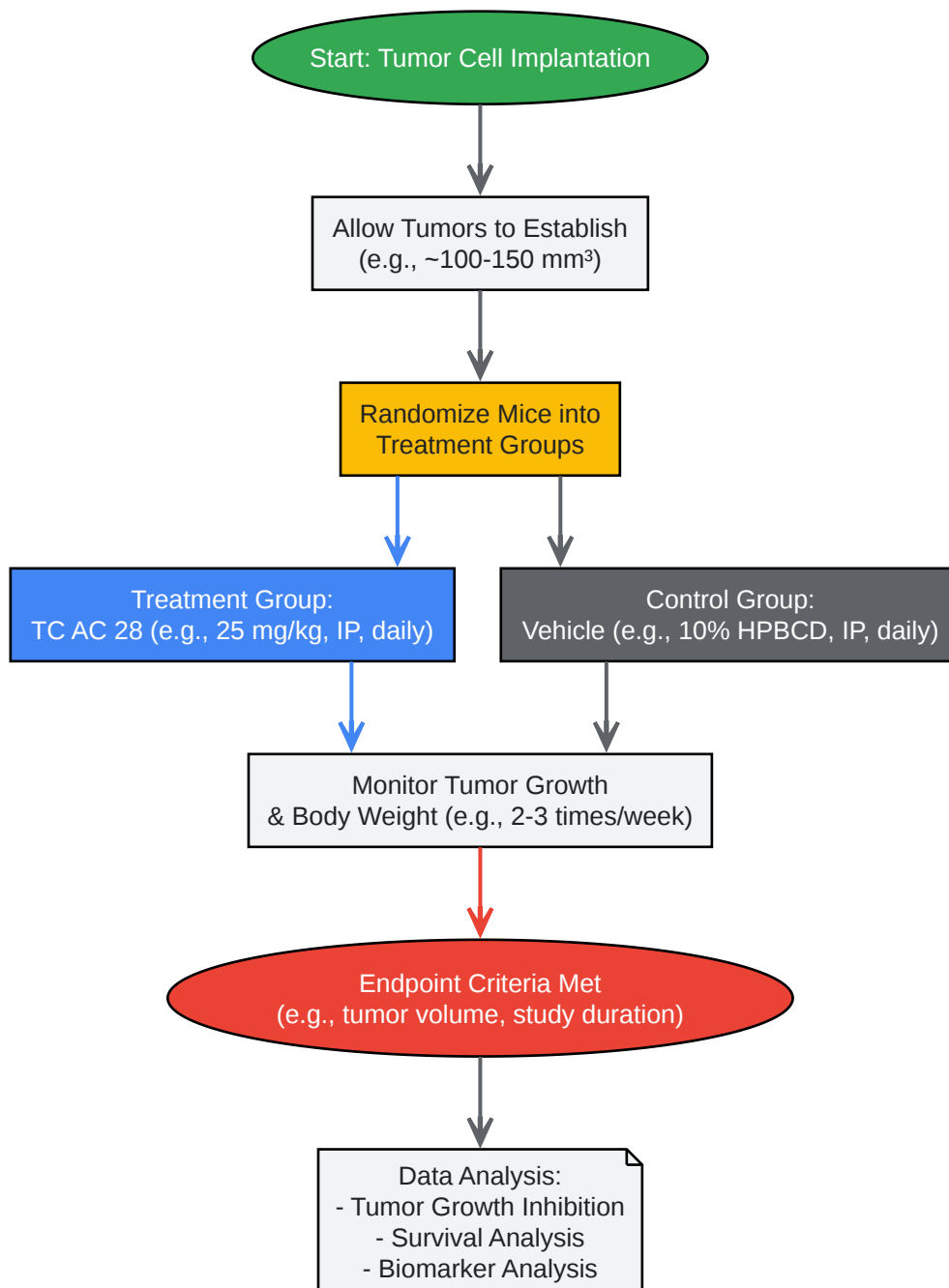
Signaling Pathway of BET Bromodomain Inhibition



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Caption: Mechanism of action of **TC AC 28**.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a typical in vivo efficacy study.

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References

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